1-(3,4-Dichlorophenyl)pentan-1-one
Overview
Description
1-(3,4-Dichlorophenyl)pentan-1-one is a chemical compound with the molecular formula C11H12Cl2O . It has a molecular weight of 231.12 g/mol . It is used in laboratory chemicals and the manufacture of substances .
Molecular Structure Analysis
The InChI code for 1-(3,4-Dichlorophenyl)pentan-1-one is 1S/C11H12Cl2O/c1-2-3-4-11(14)9-6-5-8(12)7-10(9)13/h5-7H,2-4H2,1H3 . This code represents the molecular structure of the compound.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Approaches : Studies have explored various synthesis methods for compounds structurally related to 1-(3,4-Dichlorophenyl)pentan-1-one. For instance, Shen De-long (2007) synthesized 1-(4-Chloro-phenyl)-4,4-dimethyl-pentan-3-one, highlighting the use of condensation and hydrogenation processes, achieving high yields and purity (Shen De-long, 2007).
Chemical Interactions and Behavior : Research on related chemical compounds, such as pentan-3-one, shows their interaction with other substances. For example, a study evaluated the carbonyl/chlorine interaction parameters in pentan-3-one-chloroalkane mixtures, providing insights into the chemical behavior of similar compounds (Teodorescu & Wichterle, 2000).
Pharmacological Research
- Potential in Neurotransmitter Modulation : A study by Meltzer et al. (2006) on analogues of 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, which is structurally related to 1-(3,4-Dichlorophenyl)pentan-1-one, highlights their role as selective inhibitors of dopamine and norepinephrine transporters. This points to potential applications in modulating neurotransmitter activity (Meltzer, Butler, Deschamps, & Madras, 2006).
Crystal Engineering and Solid-State Chemistry
Crystal Structure Analysis : Research in the field of crystal engineering has utilized compounds similar to 1-(3,4-Dichlorophenyl)pentan-1-one. For example, studies on the crystal structures of azolylmethanes, which include derivatives of pentan-3-one, provide valuable insights into the arrangement and bonding in solid-state structures (Anderson et al., 1984).
Supramolecular Chemistry : The exploration of supramolecular interactions in solid-state inclusions also includes compounds similar to 1-(3,4-Dichlorophenyl)pentan-1-one. For instance, research on inclusions involving pentan-3-one derivatives demonstrates the role of electrophile-nucleophile interactions in determining host-guest relations in crystal structures (Csöregh, Weber, Hens, & Czugler, 1996).
Environmental and Agricultural Studies
Photolysis in Environmental Contexts : A study on the photolysis of diclobutrazol, which shares a similar structure with 1-(3,4-Dichlorophenyl)pentan-1-one, provides insights into the breakdown products and reactions of such compounds under ultraviolet light in environmental settings (Clark, James, & Watkins, 1985).
Agricultural Applications : Research on compounds like 1-(4-Chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4 triazol-1-yl) pentan-3-ol indicates their potential use in agriculture, specifically in influencing plant growth and response to environmental stresses (Asamoah & Atkinson, 1985).
Safety and Hazards
According to the Material Safety Data Sheet (MSDS), 1-(3,4-Dichlorophenyl)pentan-1-one is used in laboratory chemicals and the manufacture of substances . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation . In case of contact, it is advised to wash off with soap and plenty of water .
properties
IUPAC Name |
1-(3,4-dichlorophenyl)pentan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O/c1-2-3-4-11(14)8-5-6-9(12)10(13)7-8/h5-7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQIQOIKLVJWKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378859 | |
Record name | 1-(3,4-dichlorophenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)pentan-1-one | |
CAS RN |
68120-72-9 | |
Record name | 1-(3,4-dichlorophenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3',4'-Dichlorovalerophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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